molecular formula C9H18N2OS B1477664 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2089662-47-3

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No.: B1477664
CAS No.: 2089662-47-3
M. Wt: 202.32 g/mol
InChI Key: DUHWOOHXMPBBFD-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a useful research compound. Its molecular formula is C9H18N2OS and its molecular weight is 202.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

A variety of compounds, including those structurally similar to 2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide, have been synthesized and evaluated for their potential as antibacterial and antifungal agents. Notable examples include the synthesis of azole derivatives exhibiting good antibacterial activity against specific bacteria strains (Tumosienė et al., 2012) and novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, some of which showed significant antimicrobial activities comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).

Anticonvulsant Studies

Compounds closely related to this compound have been prepared and assessed for their anticonvulsant properties. For instance, isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides were found to be active in various seizure test models, with some isomers more potent than standard drugs like phenytoin, suggesting their potential for use against generalized seizures (Idris et al., 2011).

Anti-inflammatory and Analgesic Agents

A series of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles were synthesized and evaluated for their anti-inflammatory and analgesic activities. One compound in particular showed significant in vitro anti-inflammatory activity compared to ibuprofen, while another exhibited high analgesic activity, highlighting the therapeutic potential of similar structures in managing pain and inflammation (Shkair et al., 2016).

Urease Inhibition and Cytotoxic Agents

Bi-heterocyclic propanamides, including those structurally related to this compound, were synthesized and demonstrated promising activity against urease enzyme, with all molecules in the series being less cytotoxic, indicating their potential as safer therapeutic agents (Abbasi et al., 2020).

Chronobiotic Activity

Research into compounds with structures akin to this compound includes the exploration of their chronobiotic properties, where specific fluoren-9-yl ethyl amides demonstrated full agonism at human melatonin MT1 and MT2 receptors, indicating potential applications in managing circadian rhythm disorders (Epperson et al., 2004).

Properties

IUPAC Name

2-amino-N-ethyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c1-3-11(9(12)7(2)10)8-4-5-13-6-8/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHWOOHXMPBBFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
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2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
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2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
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Reactant of Route 6
2-amino-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.